molecular formula C12H22O3 B13490089 Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate

Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate

Cat. No.: B13490089
M. Wt: 214.30 g/mol
InChI Key: DFZNKISIFZZVNX-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,3-epoxy-2-methylbutane with appropriate carboxylic acid derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or percarboxylic acids.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, percarboxylic acids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester functionality also plays a role in its reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and ester functionality, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H22O3/c1-6-9(3)8-12(7-2)11(4,15-12)10(13)14-5/h9H,6-8H2,1-5H3

InChI Key

DFZNKISIFZZVNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(C(O1)(C)C(=O)OC)CC

Origin of Product

United States

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